3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide
Description
This compound features a propanamide backbone with a 2,6-dichlorophenyl group attached to the carbonyl carbon and a 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl amine moiety.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N4O/c1-11(2)15(10-22-19-8-9-20-22)21-16(23)7-6-12-13(17)4-3-5-14(12)18/h3-5,8-9,11,15H,6-7,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGUUIGAFUTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a dichlorophenyl group and a triazole moiety, which are known to enhance biological activity in various pharmacological contexts. The molecular formula is , with a molecular weight of approximately 367.27 g/mol. The presence of the triazole ring is particularly significant as it is often associated with anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing triazole structures exhibit notable anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The IC50 values for these compounds often range from 1 to 5 µM against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 1.1 |
| Triazole Derivative B | HCT-116 | 2.6 |
| Triazole Derivative C | HepG2 | 1.4 |
The specific compound under discussion has shown promising results in preliminary assays, suggesting it may also possess similar inhibitory effects on TS or other related pathways.
Antimicrobial Activity
In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Compounds with structural similarities have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for cell proliferation in both cancerous and microbial cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxicity against tumors .
Case Studies
A notable study focused on the synthesis and evaluation of various triazole derivatives highlighted the promising anticancer activity of compounds similar to the one discussed. These studies employed both in vitro and in vivo models to assess efficacy and toxicity profiles.
Example Study:
In a comparative analysis of several triazole derivatives:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their features:
Key Observations:
Amide vs. Carbamate/Phthalimide Backbones :
- The target’s propanamide group contrasts with the benzamide () and phthalimide () systems. Propanamides generally exhibit greater conformational flexibility compared to rigid phthalimides, which may enhance binding versatility .
- Carbamates (as in ) are more hydrolytically stable than amides but less reactive in nucleophilic substitutions .
Triazole Substituents :
- The 1,2,3-triazol-2-yl group in the target differs from the 1,2,4-triazol-3-yl in . 1,2,3-Triazoles are less common in synthetic intermediates but offer distinct hydrogen-bonding geometries due to nitrogen positioning .
Aromatic Substituents :
- The 2,6-dichlorophenyl group in the target creates steric hindrance and electron deficiency, unlike the 3-methylbenzoyl () or phenylacetyl () groups. This may enhance interactions with hydrophobic binding pockets or reduce metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
